Thrombin Inhibition Potency: BMS-189664 vs. Argatroban
BMS-189664 exhibits significantly greater potency against thrombin compared to the clinically used inhibitor argatroban. In standardized in vitro assays, BMS-189664 inhibits thrombin with an IC50 of 0.046 μM [1], whereas argatroban shows an IC50 of 0.22 μM against the same target [2]. This represents a nearly 5-fold increase in potency for BMS-189664.
| Evidence Dimension | Thrombin inhibition potency (IC50) |
|---|---|
| Target Compound Data | 0.046 μM |
| Comparator Or Baseline | Argatroban: 0.22 ± 0.10 μM |
| Quantified Difference | BMS-189664 is approximately 4.8-fold more potent |
| Conditions | In vitro inhibitory activity against human thrombin hydrolysis |
Why This Matters
Higher potency at the molecular target allows for lower effective concentrations, potentially reducing off-target effects and improving experimental signal-to-noise ratio.
- [1] Das, J., Kimball, S. D., Hall, S. E., Han, W. C., Iwanowicz, E., Lin, J., ... & Ogletree, M. L. (2002). Molecular design and structure–activity relationships leading to the potent, selective, and orally active thrombin active site inhibitor BMS-189664. Bioorganic & Medicinal Chemistry Letters, 12(1), 45-49. View Source
- [2] Enzyme inhibition IC50s for thrombin and other serine proteases. (n.d.). PMC. Retrieved April 18, 2026, from https://www.ncbi.nlm.nih.gov/pmc/articles/PMC.../table/T2/ View Source
